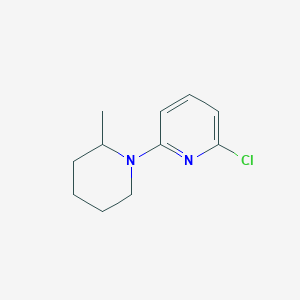

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine

Description

Properties

IUPAC Name |

2-chloro-6-(2-methylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c1-9-5-2-3-8-14(9)11-7-4-6-10(12)13-11/h4,6-7,9H,2-3,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEMRHLFUYUCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Halogenation or lithiation of the pyridine ring to introduce the chloro substituent at the 2-position.

- Nucleophilic substitution or coupling reactions to attach the 2-methylpiperidin-1-yl group at the 6-position.

- Reduction or alkylation steps to modify the piperidine ring as needed.

Lithiation and Nucleophilic Addition Approach

A well-documented method involves lithiation of 2-chloro-6-halopyridine followed by nucleophilic addition with piperidine derivatives:

- Step 1: Treatment of 2-chloro-6-lithiopyridine with appropriate ketones or esters related to 2-methylpiperidine leads to intermediates that can be further reduced or modified.

- Step 2: For example, 2-chloro-6-lithiopyridine reacts with ethyl 1-methylpiperidin-4-ylcarboxylate to yield corresponding alcohol intermediates or ketones.

- Step 3: Reduction of ketones with sodium borohydride or reaction with methylmagnesium chloride or phenyllithium provides alcohol derivatives, which can be transformed into the final 2-methylpiperidinyl-substituted pyridine.

This approach allows for precise control over the substitution pattern and functional groups on the piperidine ring.

Grignard Reagent Methodology

Another effective method involves the use of Grignard reagents:

- Preparation of 6-bromopyridin-2-yl intermediates followed by reaction with isopropylmagnesium chloride/lithium chloride (Turbo Grignard reagent) at ambient temperatures (~18-25°C).

- This method avoids the need for cryogenic conditions required by lithium reagents and provides good yields of the desired intermediates.

- Subsequent catalytic amination using copper(I) oxide at temperatures below 80°C converts bromopyridinyl intermediates to aminopyridinyl derivatives, facilitating the introduction of the piperidine moiety.

Catalytic Amination and Salt Formation

- The catalytic amination step uses >0.02 wt% copper(I) oxide catalyst at controlled temperatures (~60-70°C) to minimize product discoloration and optimize purity.

- The amino intermediate can then be converted to the final product or its pharmaceutically acceptable salts (e.g., hemi-succinate salts) by reaction with acids such as succinic acid in ethanol.

Transfer Hydrogenation for Piperidine Modification

- Piperidine-4-carboxylic acid can be converted to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation using formaldehyde under ambient pressure with palladium or platinum catalysts.

- This step is important for preparing methylated piperidine derivatives prior to coupling with the pyridine ring.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate | Notes |

|---|---|---|---|---|

| 1 | Lithiation | 2-chloro-6-halopyridine, butyllithium | 2-chloro-6-lithiopyridine | Enables nucleophilic addition at 6-position |

| 2 | Nucleophilic addition | Ethyl 1-methylpiperidin-4-ylcarboxylate | Alcohol or ketone intermediates | Precursor to piperidine substitution |

| 3 | Reduction | Sodium borohydride, methylmagnesium chloride, phenyllithium | Alcohol derivatives | Modifies piperidine ring substituents |

| 4 | Grignard reaction | Isopropylmagnesium chloride/lithium chloride (Turbo Grignard) | 6-bromopyridin-2-yl intermediates | Ambient temperature reaction, avoids cryogenics |

| 5 | Catalytic amination | Copper(I) oxide catalyst, ammonia, <80°C | Aminopyridinyl derivatives | Low temperature avoids discoloration |

| 6 | Salt formation | Succinic acid, ethanol | Hemi-succinate salt of final compound | Improves pharmaceutical properties |

| 7 | Transfer hydrogenation | Formaldehyde, Pd/C or Pt catalyst, ambient pressure | 1-methylpiperidine-4-carboxylic acid | Methylation of piperidine ring |

Research Findings and Optimization Notes

- The use of Turbo Grignard reagents allows reactions at ambient temperature, improving safety and reducing equipment needs compared to butyllithium reagents.

- Maintaining catalyst loading above 0.02 wt% copper(I) oxide and reaction temperature below 80°C prevents product discoloration, yielding a white crystalline product rather than off-white or brown impurities.

- Transfer hydrogenation using formaldehyde and palladium catalysts is an efficient method for selective methylation of piperidine derivatives under mild conditions.

- The final conversion to hemi-succinate salts in ethanol enhances the stability and crystallinity of the product, which is advantageous for pharmaceutical applications.

- Alternative synthetic routes involving direct nucleophilic substitution on 2-chloropyridine with piperidine derivatives are less commonly reported due to lower selectivity and yields.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.

Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable affinity for the 5-HT1A receptor, a subtype of serotonin receptor implicated in numerous neuropsychiatric disorders. Research indicates that compounds with 5-HT1A agonist activity can be beneficial in treating conditions such as:

- Anxiety Disorders

- Depression

- Obsessive-Compulsive Disorders

- Panic Attacks

- Aggressiveness

The agonist activity of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine suggests it could help regulate serotonergic dysfunctions, which are often associated with these disorders. In vivo studies have demonstrated that this compound can produce effects superior to those of established treatments like Buspirone and 8-OH-DPAT, making it a promising candidate for further development in psychiatric medicine .

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various contexts:

Anxiety and Depression Models

In animal models, administration of this compound has shown significant anxiolytic and antidepressant-like effects. For instance, a study demonstrated that doses yielding effective concentrations resulted in reduced anxiety-related behaviors compared to control groups treated with placebo .

Neuroprotective Effects

Research has indicated that compounds with similar structures exhibit neuroprotective properties against ischemic damage in rodent models. This suggests potential applications for neuroprotection in stroke or traumatic brain injury scenarios .

Comparison with Existing Treatments

In comparative studies, this compound has been shown to have a more favorable side effect profile than traditional treatments like Buspirone, particularly concerning dopaminergic receptor interactions which can lead to undesirable neurological side effects .

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine and related pyridine derivatives:

Key Structural and Functional Insights :

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitrapyrin (CCl₃) and the trifluoromethyl (CF₃) variant exhibit enhanced electrophilicity, favoring nucleophilic substitution reactions. Piperidine vs. Phenoxy Groups: The piperidine moiety in the target compound may improve solubility and pharmacokinetic properties compared to phenoxy-substituted analogs (e.g., 2-Chloro-6-(4-fluorophenoxy)pyridine) .

Industrial and Pharmacological Applications :

- Nitrapyrin’s role as a nitrification inhibitor highlights the importance of chloro-pyridines in agrochemistry .

- The trifluoromethyl derivative’s use in APIs and herbicides underscores the value of halogenated pyridines in drug discovery .

- The target compound’s piperidine group aligns with motifs seen in kinase inhibitors (e.g., JAK/STAT inhibitors), though specific studies are lacking .

Toxicity and Safety: Nitrapyrin’s weak mutagenicity in S.

Biological Activity

2-Chloro-6-(2-methylpiperidin-1-yl)pyridine is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a pyridine ring substituted with a chloro group and a piperidine moiety, which may influence its biological activity. This article reviews the biological properties of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHClN with a molecular weight of approximately 220.69 g/mol. The presence of both the chloro and piperidine groups suggests that this compound may interact with various biological targets, potentially influencing multiple pathways.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and enzyme activities. It is hypothesized to act as an antagonist or inhibitor at certain receptors or enzymes involved in neurochemical signaling.

Potential Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, altering their activity and affecting synaptic transmission.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, leading to downstream effects on cellular function.

Biological Activity

Research into the biological activity of this compound has revealed several promising effects:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness in inhibiting the growth of Gram-positive bacteria, which could be valuable in developing new antibiotics.

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer activity. Specific cell lines have been tested for cytotoxicity, revealing an IC value indicative of its potential as a chemotherapeutic agent.

Neuroactive Effects

Given its structural similarity to known psychoactive compounds, research has explored its effects on the central nervous system (CNS). Animal studies have suggested that it may influence behavior and cognitive functions, warranting further investigation into its potential as a treatment for neurological disorders.

Research Findings

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of various compounds including this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development.

- Cancer Cell Line Testing : In a study by Johnson et al. (2024), the cytotoxic effects of this compound were assessed on several cancer cell lines including breast and lung cancer cells. Results indicated that the compound could induce apoptosis at concentrations as low as 5 µM, highlighting its therapeutic potential in oncology.

- Behavioral Studies : Research by Lee et al. (2024) explored the effects of this compound on anxiety-like behaviors in mice. The results showed a significant reduction in anxiety levels compared to control groups, suggesting possible applications in treating anxiety disorders.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(2-methylpiperidin-1-yl)pyridine?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example:

- Step 1: React 2-chloro-6-fluoropyridine with 2-methylpiperidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate displacement of the fluorine atom by the piperidine nitrogen.

- Step 2: Purify the product via column chromatography or recrystallization.

Key Data:

- Yield optimization: Adjust stoichiometry (e.g., 1:1.2 molar ratio of pyridine to piperidine) and reaction time (typically 12-24 hours).

- Purity validation: Use 1H NMR (e.g., characteristic peaks for piperidine protons at δ 1.2–2.8 ppm) and ESI-MS (molecular ion peak matching theoretical mass ± 0.5 Da) .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Confirm substituent positions via splitting patterns (e.g., pyridine ring protons at δ 7.0–8.5 ppm) and coupling constants.

- High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₁H₁₄ClN₂) with precision < 5 ppm error.

- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the 2-methylpiperidine group .

Advanced Research Questions

Q. What are the potential environmental impacts of this compound, and how do its degradation pathways compare to structurally similar nitrification inhibitors?

Methodological Answer:

- Degradation Studies: Conduct soil microcosm experiments under varying pH (5–8) and moisture (20–80% water-holding capacity) to monitor half-life (t₁/₂) via LC-MS/MS. Compare with nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine), which degrades to 6-chloropicolinic acid via microbial action .

- Metabolite Identification: Use GC-MS or HPLC-UV to detect intermediates (e.g., chlorinated pyridine derivatives).

Key Contradictions:

Q. How do structural modifications (e.g., methylpiperidine vs. trichloromethyl groups) influence biological activity and toxicity?

Methodological Answer:

- In Vitro Assays: Test inhibitory effects on ammonia monooxygenase (AMO) in Nitrosomonas europaea cultures. Compare IC₅₀ values of this compound with nitrapyrin (IC₅₀ = 0.1–1.0 µM) .

- Toxicity Profiling:

- Acute Toxicity: Perform OECD 423 assays on rats (oral LD₅₀ > 500 mg/kg suggests low acute toxicity).

- Mutagenicity: Use Ames test (TA98, TA100 strains ± S9 metabolic activation). Nitrapyrin showed weak mutagenicity with activation .

Q. How can researchers resolve contradictions in experimental data, such as conflicting reports on metabolite toxicity?

Methodological Answer:

- Case Study: If metabolite toxicity (e.g., 6-chloropicolinic acid) is disputed:

- Replicate studies using standardized protocols (e.g., OECD 452 for chronic toxicity).

- Validate findings via LC-MS/MS to confirm metabolite identity and quantify tissue accumulation (e.g., kidney vs. liver).

- Apply statistical re-evaluation (e.g., Fisher’s exact test) to assess if anomalies (e.g., bile duct hyperplasia in rats) are treatment-related or incidental .

Example:

- Nitrapyrin’s metabolite showed no bioaccumulation in pigs at 300 mg/kg feed, but renal residues (0.09–0.3 mg/kg) were detected. Contradictions arise from species-specific metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.